2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
Description
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (hereafter referred to as the target compound) is a brominated thiophene derivative with a trifluoroethylamino side chain and an acetic acid functional group. The bromothiophene core is a common motif in medicinal chemistry due to its bioisosteric properties and ability to modulate electronic and steric interactions in drug-receptor binding . The trifluoroethyl group introduces strong electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c9-4-1-5(16-2-4)6(7(14)15)13-3-8(10,11)12/h1-2,6,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWXVQTLWAOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Trifluoroethylamine: Trifluoroethylamine is synthesized by reacting trifluoroacetic acid with ammonia or an amine source.
Coupling Reaction: The brominated thiophene is then coupled with the trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene thiols or other reduced forms.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoroethylamino group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Amino Group
Trifluoroethylamino vs. Cyclopropylamino
The compound 2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid (CAS 1250433-89-6) replaces the trifluoroethyl group with a cyclopropyl ring. This substitution reduces electronegativity but introduces steric constraints that may affect binding to hydrophobic pockets in biological targets.
- Molecular Weight : 276.15 g/mol (cyclopropyl analog) vs. ~298.1 g/mol (target compound, calculated).
Trifluoroethylamino vs. Oxolanylmethylamino
The hydrochloride salt 2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid (CAS 1354949-36-2) features a tetrahydrofurfuryl (oxolanylmethyl) group. This substituent introduces oxygen-based hydrogen bonding capacity, which may improve aqueous solubility compared to the target compound’s fluorine-dominated interactions.
Variations in the Aromatic Core
Bromothiophenyl vs. Bromophenyl
2-((4-Bromophenyl)amino)-2-oxoacetic acid (CAS 79354-51-1) replaces the thiophene ring with a benzene ring, eliminating sulfur’s electronic contributions. This modification simplifies the aromatic system and may reduce metabolic stability due to the absence of thiophene’s resistance to oxidation .
Bromothiophenyl vs. Bromo-Methoxyphenyl
2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7) introduces a methoxy group adjacent to the bromine.
Functional Group Modifications
Acetic Acid vs. Ester Derivatives
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride () and ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7) are esterified analogs. These derivatives improve cell permeability by masking the carboxylic acid’s charge, making them more suitable for prodrug development .
Comparative Data Table
Research Findings and Implications
- Fluorine Effects: The trifluoroethyl group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogs, though this requires empirical validation .
- Synthetic Accessibility : The synthesis of bromothiophene derivatives typically involves coupling reactions, as seen in the preparation of 2-(4-bromophenyl)acetic acid (89% yield via column chromatography) .
Biological Activity
The compound 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (C10H9BrF3N O2) is a synthetic organic molecule notable for its unique structure that combines a bromothiophene moiety with a trifluoroethyl amino group. This configuration is significant as it may enhance the compound's biological activity and solubility, making it a candidate for various medicinal applications.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF3NO2
- Molecular Weight : 303.09 g/mol
- Structural Features :
- A bromine atom attached to the thiophene ring.
- A trifluoroethyl group that can influence the electronic properties and biological interactions of the compound.
Biological Activity
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of halogen and fluorinated groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Potential Biological Activities
- Antimicrobial Properties : Compounds with bromothiophene structures have shown antimicrobial activity, indicating that this compound may exhibit similar effects.
- Anti-inflammatory Effects : The trifluoroethyl group is associated with anti-inflammatory properties in other compounds, suggesting a potential for similar activity in this molecule.
- Anticancer Potential : Structural analogs have been linked to anticancer activities, warranting further investigation into the efficacy of this compound in cancer models.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromothiophenol | Bromine on thiophene ring | Antimicrobial |
| 3-(Trifluoromethyl)phenylacetic acid | Trifluoromethyl group | Anti-inflammatory |
| 5-Bromo-3-thiophenecarboxylic acid | Carboxylic acid functional group | Potential anticancer properties |
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. This typically involves:
- Binding Studies : Investigating how the compound binds to specific receptors or enzymes.
- Cellular Assays : Evaluating its effects on cell viability, proliferation, and apoptosis in various cell lines.
- In Vivo Studies : Assessing its pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
Future Directions
The unique combination of structural features in this compound presents opportunities for further research:
- Synthesis of Derivatives : Modifying the compound to enhance potency and selectivity against specific biological targets.
- Clinical Trials : Conducting trials to evaluate its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
- Mechanistic Studies : Detailed investigations into its mode of action at the molecular level to better understand its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
